Alr2-IN-1 -

Alr2-IN-1

Catalog Number: EVT-10988887
CAS Number:
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alr2-IN-1, also known as Compound 6e, is a compound that acts as an inhibitor of both aldehyde reductase (ALR1) and aldose reductase (ALR2). These enzymes are part of the aldo-keto reductase superfamily, which plays a crucial role in metabolic pathways, particularly in the conversion of glucose to sorbitol. The inhibition of these enzymes is significant due to their association with diabetic complications, making Alr2-IN-1 a compound of interest in diabetes research and treatment.

Source and Classification

Alr2-IN-1 is classified as an aldehyde reductase inhibitor. It has been synthesized from natural compounds, particularly from the medicinal plant Piper chaba, which has shown inhibitory activity against ALR2. The compound's chemical formula is C18H18N4O5S2C_{18}H_{18}N_{4}O_{5}S_{2}, with a molecular weight of approximately 434.49 g/mol. It is recognized for its potential therapeutic applications in managing diabetic complications through its inhibitory effects on the polyol pathway.

Synthesis Analysis

Methods and Technical Details

The synthesis of Alr2-IN-1 involves several key steps:

  1. Isolation of Natural Compounds: The precursor compound, piplartine, is extracted from Piper chaba. This natural compound serves as a lead molecule for synthesizing novel inhibitors.
  2. Refluxing: The isolated compounds are refluxed in organic solvents such as dichloroethane or methanol at temperatures ranging from 60°C to 100°C for 12 to 48 hours to facilitate the reaction.
  3. Purification: Following refluxing, the mixture is evaporated and purified using silica gel chromatography to isolate the desired product.
  4. Catalysis: Various Lewis acids, particularly iodine, are used as catalysts to enhance selectivity and yield during the synthesis process.

These methods highlight the importance of both synthetic organic chemistry techniques and natural product chemistry in developing Alr2-IN-1.

Molecular Structure Analysis

Structure and Data

Alr2-IN-1 has a complex molecular structure characterized by multiple functional groups. Its structural representation includes:

  • Chemical Name: 2-[[5-[2-(methanesulfonamido)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
  • Molecular Formula: C18H18N4O5S2C_{18}H_{18}N_{4}O_{5}S_{2}
  • Molecular Weight: 434.49 g/mol
  • Appearance: Typically appears as a solid at room temperature.

The molecular structure features various functional groups that contribute to its binding affinity with the active sites of ALR1 and ALR2, enhancing its inhibitory activity.

Chemical Reactions Analysis

Reactions and Technical Details

Alr2-IN-1 participates in specific chemical reactions that facilitate its function as an inhibitor:

  1. Inhibition Mechanism: The compound binds to the active site of ALR1 and ALR2, preventing substrate access and thus inhibiting their enzymatic activity.
  2. Kinetics: The inhibitory constants (IC50) for Alr2-IN-1 are approximately 3.26 μM for ALR1 and 3.06 μM for ALR2, indicating its potency as an inhibitor.
  3. Substrate Interaction: Studies suggest that Alr2-IN-1 interacts with key residues in the active site, affecting the enzyme's conformation and catalytic efficiency.

These reactions are critical for understanding how Alr2-IN-1 can modulate enzyme activity related to diabetic complications.

Mechanism of Action

Process and Data

The mechanism of action for Alr2-IN-1 involves several biochemical processes:

  1. Binding Affinity: The compound exhibits a strong binding affinity to the active sites of ALR1 and ALR2 due to its structural characteristics, which allow it to fit snugly within these sites.
  2. Induced Fit Model: Upon binding, conformational changes occur within the enzyme's active site (induced fit), facilitating effective inhibition.
  3. Reduction Pathway: Alr2-IN-1 inhibits the conversion of glucose to sorbitol by blocking the catalytic action of aldose reductase, thereby preventing the accumulation of sorbitol that leads to osmotic stress in diabetic tissues.

This mechanism underscores its potential therapeutic benefits in managing diabetes-related complications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alr2-IN-1 exhibits several notable physical and chemical properties:

  • Physical State: Solid at room temperature.
  • LogP (Partition Coefficient): 2.1, indicating moderate lipophilicity.
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Rotatable Bond Count: 8
  • Heavy Atom Count: 29
  • Storage Conditions: Stable as a powder at -20°C for up to three years; in solvent at -80°C for six months.

These properties are essential for understanding its behavior in biological systems and potential formulations for therapeutic use.

Applications

Scientific Uses

Alr2-IN-1 has significant implications in scientific research:

  • Diabetes Research: As an inhibitor of aldose reductase, it is studied for its potential to mitigate diabetic complications by reducing sorbitol accumulation.
  • Drug Development: Its structure provides a basis for developing more selective inhibitors targeting ALR1 and ALR2 with fewer side effects.
  • Biochemical Studies: The compound serves as a tool for studying enzyme kinetics and mechanisms related to the polyol pathway.
Introduction to Aldose Reductase 2 (ALR2) and Diabetic Complications

Pathophysiological Role of Aldose Reductase 2 in Polyol Pathway Activation

Aldose Reductase 2 (Aldose Reductase 2), a cytosolic NADPH-dependent oxidoreductase, serves as the rate-limiting enzyme in the polyol pathway. Under normoglycemic conditions, this pathway accounts for <3% of glucose metabolism, with Aldose Reductase 2 primarily engaged in detoxifying lipid peroxidation-derived aldehydes like 4-hydroxynonenal (4HNE) and methylglyoxal [5]. However, persistent hyperglycemia dramatically increases flux through this pathway, as glucose concentrations exceed the Km of Aldose Reductase 2 (~100-fold above physiological Km values) [5] [6]. This enzymatic overload triggers a cascade of pathogenic events:

  • Osmotic Stress: Intracellular sorbitol accumulation, compounded by its poor membrane permeability, disrupts osmotic balance. In ocular lenses, this contributes directly to cataract formation [5] [8].
  • Redox Imbalance: NADPH depletion during sorbitol synthesis compromises glutathione regeneration, diminishing cellular antioxidant capacity. Concurrently, fructose metabolism via sorbitol dehydrogenase generates NADH, fueling NADPH oxidase activity and reactive oxygen species production [6] [10].
  • Tissue-Specific Damage: In retinal pericytes, sorbitol accumulation correlates with cell death and microaneurysms [2]. Neural tissues exhibit reduced nerve conduction velocity due to axonal glutathione depletion and impaired myo-inositol uptake [3] [10].

Clinical evidence substantiates this mechanism: Type 2 diabetic patients with retinopathy exhibit 2.3-fold higher erythrocyte Aldose Reductase 2 activity and 68% elevated sorbitol levels compared to diabetics without complications [2].

Aldose Reductase 2 as a Therapeutic Target in Diabetic Microvascular Complications

Diabetic microvascular complications—retinopathy, nephropathy, and neuropathy—share Aldose Reductase 2-driven pathological hallmarks: endothelial dysfunction, pericyte loss, and basement membrane thickening [6]. Targeting Aldose Reductase 2 addresses multiple hyperglycemia-induced injury pathways simultaneously:

  • Microvascular Units: In the retina, Aldose Reductase 2 inhibition preserves pericytes and reduces vascular leakage. Animal studies demonstrate 40–60% reductions in acellular capillaries with Aldose Reductase 2 inhibitors [3] [5].
  • Neural Tissues: Aldose Reductase 2 overexpression in Schwann cells impairs Na+/K+-ATPase activity. Inhibitors restore nerve conduction velocity by 25–40% in diabetic rodent models [3] [10].
  • Renal Podocytes: Aldose Reductase 2 activation promotes inflammation via NF-κB. Selective inhibition reduces albuminuria by 50% in diabetic nephropathy models [5] [8].

Genetic studies further validate this target: The (AC)n polymorphism (Z-2 allele) upstream of the Aldose Reductase 2 gene associates with 3.2-fold increased retinopathy risk in Type 2 diabetes [9].

Challenges in Aldose Reductase 2 Inhibitor Development: Selectivity and Efficacy Limitations

Despite robust preclinical validation, clinical translation of Aldose Reductase 2 inhibitors has faced significant setbacks, primarily due to:

  • Isozyme Selectivity Issues: Aldose Reductase 2 shares 65% sequence homology with aldehyde reductase (Aldose Reductase 1), which detoxifies cytotoxic aldehydes (e.g., 4HNE, methylglyoxal). Non-selective inhibitors like alrestatin impair Aldose Reductase 1-mediated detoxification, causing hepatotoxicity and rash [1] [5].
  • Limited Tissue Penetration: Early carboxylic acid-based inhibitors (e.g., tolrestat) exhibit poor penetration into neural and ocular tissues. Epalrestat—approved only in Asia—shows variable efficacy in neuropathy, attributed to insufficient target engagement in peripheral nerves [3] [10].
  • Species-Specific Expression: Rodent models exhibit higher Aldose Reductase 2 expression in complication-prone tissues than humans, potentially overestimating drug efficacy. Human trials of fidarestat failed despite promising animal data [1] [5].

Properties

Product Name

Alr2-IN-1

IUPAC Name

1-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-3-(3-methoxyphenyl)thiourea

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C16H17N3O2S/c1-11-6-7-15(20)12(8-11)10-17-19-16(22)18-13-4-3-5-14(9-13)21-2/h3-10,20H,1-2H3,(H2,18,19,22)/b17-10+

InChI Key

YVXUMITTYYQGMP-LICLKQGHSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=S)NC2=CC(=CC=C2)OC

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=S)NC2=CC(=CC=C2)OC

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